Stereochemical Purity and Defined cis Racemic Configuration vs. Unspecified Stereoisomers
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate (CAS 1422344-43-1) is supplied as the racemic-(6S,9S) or cis-racemic stereoisomer with a purity specification of 98% . In contrast, several alternative CAS entries for closely related analogs list the compound without explicit stereochemical definition or at lower purity grades (e.g., CAS 1935385-39-9 at 95% or CAS 2091365-12-5, which is the des-oxo analog and lacks stereochemical specification) . The defined cis configuration results from the synthetic route disclosed in patent CN111662245A, which employs a stereocontrolled chloroacetylation–cyclization sequence to establish the relative stereochemistry [1].
| Evidence Dimension | Stereochemical definition and purity |
|---|---|
| Target Compound Data | Racemic-(6S,9S) cis configuration; purity 98% |
| Comparator Or Baseline | CAS 1935385-39-9: unspecified stereochemistry, purity 95%; CAS 2091365-12-5: des-oxo analog, no stereochemistry defined |
| Quantified Difference | Target compound offers defined cis stereochemistry and 3 percentage-point higher purity vs. closest CAS alternative |
| Conditions | Vendor Certificate of Analysis (CymitQuimica, Chemenu, Leyan); patent synthetic route (CN111662245A) |
Why This Matters
For structure-activity relationship (SAR) studies and lead optimization programs, procurement of a stereochemically defined building block at high purity is essential to ensure reproducibility of biological assay results and to avoid confounding effects from stereochemical impurities.
- [1] Shanghai STA Pharma R&D Co Ltd. Synthesis method of ethyl-3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate. Chinese Patent CN111662245A, 2020. https://eureka.patsnap.com/patent-CN111662245A View Source
